N-(6-chloropyridin-2-yl)acetamide
Overview
Description
“N-(6-chloropyridin-2-yl)acetamide” is a chemical compound with the CAS RN®: 80364-46-1 . It is used for testing and research purposes .
Synthesis Analysis
The synthesis of “N-(6-chloropyridin-2-yl)acetamide” and similar compounds involves various chemical techniques . For instance, one method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature .
Molecular Structure Analysis
The molecular formula of “N-(6-chloropyridin-2-yl)acetamide” is C7H7ClN2O . The structure includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, attached to an acetamide group .
Chemical Reactions Analysis
“N-(6-chloropyridin-2-yl)acetamide” can participate in various chemical reactions. For example, it can undergo hydrolysis, converting to corresponding phenoxy acid . It can also take part in a variety of condensation and substitution reactions .
Scientific Research Applications
Synthesis of Novel Anticancer Agents
N-(6-chloropyridin-2-yl)acetamide serves as a precursor in the synthesis of novel compounds with potential anticancer properties. For instance, derivatives with imidazo[2,1-b]thiazole scaffolds have been synthesized and shown to exhibit cytotoxic activity against human cancer cell lines such as HepG2 and MDA-MB-231 . These compounds are of interest due to their ability to inhibit VEGFR2, a key target in cancer therapy.
Development of CFTR-Selective Potentiators
Compounds derived from N-(6-chloropyridin-2-yl)acetamide have been explored as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators . These potentiators can help in treating cystic fibrosis by improving the function of the CFTR protein, which is defective in patients with this condition.
Antifungal and Antibacterial Applications
The chemical scaffold of N-(6-chloropyridin-2-yl)acetamide is utilized in the design of molecules with antifungal and antibacterial activities . The optimization of these molecules can lead to the development of new classes of antimicrobial agents, addressing the growing concern of antibiotic resistance.
Anti-inflammatory Properties
Derivatives of N-(6-chloropyridin-2-yl)acetamide have been investigated for their anti-inflammatory properties . These compounds could potentially be developed into new anti-inflammatory medications, offering alternatives to current therapies.
Antihypertensive Effects
Research has also indicated the potential use of N-(6-chloropyridin-2-yl)acetamide derivatives in the treatment of hypertension . These compounds could act on specific biological targets to help lower blood pressure.
Improved Synthesis of Lumacaftor
N-(6-chloropyridin-2-yl)acetamide is a key intermediate in the improved synthesis of Lumacaftor , a drug used in combination therapy for the treatment of cystic fibrosis. The efficient synthesis of such intermediates is crucial for the pharmaceutical industry.
Computational Chemistry for Drug Design
The compound is also significant in computational chemistry applications for drug design . It can be used in virtual screening processes to identify promising candidates for further development as therapeutic agents.
Pharmacological Studies
Lastly, N-(6-chloropyridin-2-yl)acetamide is involved in pharmacological studies to understand the biological effects of drugs . These studies contribute to the knowledge base necessary for the development of new medications.
Mechanism of Action
Target of Action
It is known that acetamides and their derivatives can interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
Generally, the mode of action of a compound refers to how it interacts with its biological target to exert its effect. This can involve binding to a receptor, inhibiting an enzyme, or interacting with a cellular structure .
Biochemical Pathways
Biochemical pathways refer to the series of chemical reactions that occur within a cell. A compound can affect these pathways by interacting with one or more components of the pathway, leading to changes in the production or degradation of certain molecules .
Pharmacokinetics
Pharmacokinetics refers to how the body handles a drug, including how quickly and completely it is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized or broken down, and how it is excreted .
Result of Action
The result of a compound’s action can include changes in cellular function, alterations in the expression of certain genes, or the initiation of a cellular response .
Action Environment
Environmental factors can include the pH of the surrounding environment, the presence of other molecules or compounds, and the temperature .
properties
IUPAC Name |
N-(6-chloropyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLSYJAUDAXCGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511951 | |
Record name | N-(6-Chloropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80364-46-1 | |
Record name | N-(6-Chloropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.